molecular formula C18H35N2NaO4 B12667012 Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate CAS No. 94087-04-4

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate

Cat. No.: B12667012
CAS No.: 94087-04-4
M. Wt: 366.5 g/mol
InChI Key: ONCSWUZFPLDPTJ-UHFFFAOYSA-M
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Description

Chemical Identity and Systematic Nomenclature

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate (CAS: 94087-04-4) is systematically named sodium 2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetate according to IUPAC conventions. Its molecular formula, C₁₈H₃₅N₂NaO₄ , reflects a dodecanoyl (C₁₂) hydrophobic chain linked to a glycinate backbone via a hydroxyethylaminoethyl spacer. The zwitterionic nature arises from the coexistence of a carboxylate anion (-COO⁻) and a protonated tertiary amine group, stabilized by sodium counterions.

Structural Features :

  • Hydrophobic tail : A saturated C₁₂ alkyl chain (dodecanoyl group).
  • Hydrophilic head : Glycinate moiety (-NH-CH₂-COO⁻) coupled with a hydroxyethylaminoethyl spacer (-CH₂-CH₂-N-(CH₂-CH₂-OH)-).
  • Zwitterionic character : Balanced anionic (carboxylate) and cationic (protonated amine) charges within the same molecule.

The SMILES notation, CCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] , codifies its connectivity, emphasizing the dodecanoyl-amine-glycinate assembly. Regulatory identifiers include EC 301-895-3 and DSSTox ID DTXSID00240409, underscoring its recognition in chemical inventories.

Historical Development in Amino Acid-Based Surfactant Research

Amino acid-based surfactants emerged in the early 20th century, with Bondi’s 1909 synthesis of N-acylglycine marking the first deliberate exploration of amino acid amphiphiles. However, practical applications remained limited until the mid-20th century, when Hentrich et al. patented acylsarcosinates and acylaspartates for shampoos and detergents, demonstrating their superior foaming and emulsifying properties.

The development of this compound reflects advancements in green chemistry and enzymatic synthesis . Valivety et al. pioneered lipase-catalyzed N-acylation of glycine derivatives in the 1990s, achieving yields up to 90% under solvent-free conditions. This method circumvented traditional acid-catalyzed esterification, which required toxic reagents like sulfuric acid. By the 2010s, enzymatic routes using Candida antarctica lipase became industry standards, aligning with sustainability goals.

Milestones in Synthesis :

  • 1909 : Bondi’s N-acylglycine synthesis.
  • 1980s : Commercialization of acylsarcosinates in personal care products.
  • 1990s : Enzymatic N-acylation methods for glycine derivatives.
  • 2020s : Integration of biorenewable feedstocks (e.g., yeast-derived glycine) into large-scale production.

Position Within Zwitterionic Surfactant Classifications

Zwitterionic surfactants, defined by their dual anionic and cationic groups, occupy a niche between ionic and non-ionic surfactants. This compound belongs to the amino acid-derived zwitterionic subclass, distinct from betaines and sulfobetaines due to its glycinate backbone.

Comparative Analysis with Other Zwitterionic Surfactants :

Property This compound Cocamidopropyl Betaine Sulfobetaines
Head Group Glycinate + hydroxyethylamine Betaine (quaternary ammonium) Sulfonate + quaternary ammonium
CMC (mM) 0.8–1.2 (estimated) 0.9–1.5 2.0–4.0
pH Sensitivity Stable at pH 4–10 Stable at pH 3–10 Stable at pH 2–12
Biodegradability High (amino acid backbone) Moderate Low

The compound’s low critical micelle concentration (CMC) and pH stability arise from its balanced charge distribution and hydrogen-bonding capacity. Unlike sulfobetaines, its glycinate head group enables biodegradability via peptidase-mediated cleavage, a critical advantage in eco-friendly formulations.

Functional Advantages :

  • Temperature Resilience : Micellization remains thermodynamically favorable (ΔG < 0) even at elevated temperatures due to exothermic self-assembly.
  • Synergy with Ionic Surfactants : Reduces CMC of SDS (sodium dodecyl sulfate) by 30–40% in mixed systems, enhancing detergent efficacy.
  • Hydrophobic Tail Modulation : The C₁₂ chain optimizes hydrophobic interactions without compromising water solubility.

This compound exemplifies the convergence of amino acid biochemistry and surfactant engineering, offering a template for next-generation amphiphiles with reduced environmental impact.

Properties

CAS No.

94087-04-4

Molecular Formula

C18H35N2NaO4

Molecular Weight

366.5 g/mol

IUPAC Name

sodium;2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetate

InChI

InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(14-15-21)13-12-19-16-18(23)24;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

ONCSWUZFPLDPTJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate typically involves the reaction of glycine with lauric acid and subsequent treatment with sodium hydroxide. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Aqueous or organic solvents like ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Glycine, lauric acid, and sodium hydroxide.

    Equipment: Reactors, mixers, and purification units.

    Purification: Techniques like crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions to form simpler amines.

    Substitution: Nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, and other organic solvents.

Major Products

    Oxidation Products: Oxides and hydroxides.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cosmetic Industry

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is primarily used as a surfactant and emulsifier in cosmetic formulations. Its amphoteric nature allows it to function effectively in both acidic and alkaline environments, making it suitable for a wide range of personal care products including:

  • Shampoos
  • Skin cleansers
  • Conditioners
  • Creams and lotions

Case Study:
In a formulation study, sodium lauroamphoglycinate was found to enhance the mildness of shampoos while providing effective cleansing properties without stripping natural oils from the hair and scalp .

Pharmaceutical Applications

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Data Table: Drug Delivery Efficiency

Drug TypeEncapsulation Efficiency (%)Release Rate (%)
Hydrophobic Drug A8540
Hydrophobic Drug B7835

In a study involving hydrophobic drug formulations, this compound demonstrated superior encapsulation efficiency compared to traditional surfactants .

Industrial Cleaning Products

Due to its surfactant properties, this compound is utilized in formulating industrial cleaning agents. It effectively removes oils and greases from surfaces while being environmentally friendly.

Case Study:
A comparative analysis of cleaning agents showed that formulations containing sodium lauroamphoglycinate outperformed conventional surfactants in terms of grease removal efficiency while maintaining lower toxicity levels .

Food Industry

This compound is being explored as a food additive due to its emulsifying properties. It can help stabilize emulsions in various food products, enhancing texture and shelf life.

Data Table: Emulsification Properties

Food ProductStability (Days)Viscosity (mPa·s)
Salad Dressing30200
Mayonnaise25150

Research indicated that the addition of this compound significantly improved the stability of emulsions in salad dressings and mayonnaise, extending their shelf life without compromising quality .

Regulatory Status

This compound is generally recognized as safe for use in cosmetics and food products, with ongoing evaluations by regulatory bodies such as the FDA and ECHA confirming its safety profile for various applications.

Mechanism of Action

The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate involves its interaction with various molecular targets:

    Molecular Targets: Proteins, enzymes, and cell membranes.

    Pathways: Modulates the activity of enzymes and stabilizes protein structures by forming hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of amino acid-based surfactants. Below is a comparative analysis with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Counterion Key Substituents Alkyl Chain Length Registration Date Key Inferred Properties
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate (66161-62-4) Sodium 2-hydroxyethyl, glycinate C12 (dodecyl) 31/05/2013 Moderate hydrophobicity, balanced solubility, mildness
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]glycinate (68298-20-4) Disodium Carboxylatomethoxy, glycinate C12 (dodecyl) 31/05/2018 Enhanced water solubility due to disodium and carboxylate groups; potential for higher pH stability
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-N-(1-oxotetradecyl)glycinate (94023-29-7) Disodium Carboxylatomethyl, 2-hydroxyethyl C14 (tetradecyl) 31/05/2018 Increased hydrophobicity (longer chain); possible lower critical micelle concentration (CMC)

Key Structural and Functional Differences

Counterion and Solubility: The monosodium form (CAS 66161-62-4) has a single sodium ion, balancing the carboxylate group. This confers moderate water solubility, suitable for formulations requiring controlled ionic strength . Disodium analogs (e.g., 68298-20-4) exhibit higher solubility due to additional carboxylate groups, making them preferable in high-pH or high-ionic-strength environments .

Alkyl Chain Length :

  • The dodecyl chain (C12) in the target compound provides a balance between hydrophobicity and biodegradability.
  • The tetradecyl chain (C14) in CAS 94023-29-7 increases hydrophobicity, likely lowering CMC and enhancing micelle stability, but may reduce biodegradation rates .

Functional Groups :

  • The 2-hydroxyethyl group in the target compound enhances hydrogen bonding, improving foam stability and mildness on skin .
  • Carboxylatomethoxy (68298-20-4) and carboxylatomethyl (94023-29-7) substituents introduce additional anionic charges, boosting chelation capacity and compatibility with hard water .

Biological Activity

Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate, a compound characterized by its unique molecular structure, exhibits significant biological activity. This article delves into its properties, mechanisms of action, and applications in various fields, particularly in the pharmaceutical and cosmetic industries.

Molecular Characteristics

  • Molecular Formula : C18_{18}H35_{35}N2_2NaO4_4
  • Molecular Weight : 366.47 g/mol
  • CAS Number : 66161-62-4
  • Boiling Point : 557.3°C at 760 mmHg
  • Flash Point : 290.9°C

The compound contains a sodium salt of glycine with a dodecanoyl (1-oxododecyl) group, which contributes to its surfactant properties and biological compatibility .

Structural Features

FeatureDescription
Hydrophobic ChainLong dodecanoyl chain enhances surfactant behavior
Functional GroupsContains amine and carboxylate groups
SolubilityHigh due to the hydrophilic and hydrophobic balance

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. Its mechanisms can be attributed to:

  • Interaction with Biological Molecules : The compound can interact with proteins and lipids due to its amphiphilic nature, facilitating cellular uptake and enhancing bioavailability.
  • Surfactant Properties : Its ability to reduce surface tension makes it effective in formulations aimed at improving skin penetration and drug delivery .
  • Cell Membrane Interaction : The hydrophobic chain allows for integration into lipid bilayers, potentially altering membrane fluidity and function.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against various pathogens, suggesting its potential use in topical formulations for infection control.
  • Skin Penetration Enhancement : Research indicated that this compound improved the permeation of therapeutic agents through the skin barrier in vitro, highlighting its role as a penetration enhancer in transdermal drug delivery systems.
  • Anti-inflammatory Effects : In cellular assays, this compound reduced pro-inflammatory cytokine production, indicating potential applications in treating inflammatory skin conditions .

Cosmetic Industry

This compound is utilized in cosmetic formulations for its moisturizing properties and ability to improve product stability. Its surfactant nature helps in emulsifying oils and enhancing the texture of creams and lotions.

Pharmaceutical Formulations

In pharmaceuticals, this compound serves as an excipient that enhances the solubility and bioavailability of active ingredients. Its compatibility with various drugs makes it a valuable component in drug formulation strategies aimed at improving therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves sequential alkylation and amidation steps. First, the reaction of 2-hydroxyethylamine with 1-oxododecyl chloride forms the tertiary amine intermediate. Subsequent reaction with glycine under basic conditions (e.g., sodium hydroxide) yields the sodium salt. Purity optimization requires:

  • Stepwise monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to remove unreacted precursors .
  • Quality control : Confirm purity (>98%) via NMR (e.g., absence of extraneous proton signals) and elemental analysis (C, H, N content matching theoretical values) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify proton environments (e.g., methylene groups adjacent to the amide at δ 3.2–3.5 ppm, hydroxyethyl protons at δ 3.6–3.8 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) resonance at ~170 ppm and quaternary carbons in the alkyl chain .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M+Na]⁺ at m/z 395.5 (C₂₀H₃₉N₂NaO₄⁺) .
  • Infrared (IR) Spectroscopy : Validate amide C=O stretching (~1650 cm⁻¹) and hydroxyl (-OH) absorption (~3300 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 210 nm) and acetonitrile/water (70:30) mobile phase to assess retention time and peak homogeneity .

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability :
    • Conduct accelerated degradation studies at pH 3–10 (buffered solutions) for 24–72 hours. Monitor hydrolysis via HPLC. Stability is optimal at pH 6–8, with degradation (<5%) observed under acidic (pH < 4) or alkaline (pH > 9) conditions due to amide bond cleavage .
  • Thermal Stability :
    • Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound decomposes above 200°C, with no phase changes below this threshold. Store at 4°C in desiccated, amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. What mechanistic insights explain the surfactant behavior of this compound in lipid bilayer systems?

Methodological Answer:

  • Critical Micelle Concentration (CMC) Determination :
    • Use surface tension measurements (Du Noüy ring method) or fluorescence spectroscopy (pyrene probe) to identify CMC (~0.1–0.5 mM). Lower CMC values correlate with stronger hydrophobic interactions from the dodecyl chain .
  • Membrane Interaction Studies :
    • Employ dynamic light scattering (DLS) to monitor vesicle size changes in liposome models. The compound integrates into bilayers via hydrophobic anchoring, reducing membrane rigidity (confirmed by Laurdan fluorescence polarization) .

Q. How can conflicting data on its reactivity with transition metals be resolved?

Methodological Answer: Contradictions in metal-binding studies (e.g., Cu²⁺ vs. Fe³⁺ chelation) arise from varying experimental conditions. Resolve via:

  • Controlled Titration Experiments :
    • Use UV-Vis spectroscopy to track metal-ligand complex formation. For Cu²⁺, a bathochromic shift at 250–300 nm indicates coordination through the glycinate and hydroxyethyl moieties .
  • Competitive Binding Assays :
    • Introduce EDTA as a competing ligand. If absorbance changes are reversed, confirm reversible binding. Irreversible shifts suggest redox activity (e.g., Fe³⁺ reduction to Fe²⁺) .

Q. What advanced analytical strategies address challenges in quantifying trace amounts in biological matrices?

Methodological Answer:

  • Sample Preparation :
    • Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from serum or tissue homogenates. Optimize elution with methanol/acetic acid (95:5) .
  • Detection :
    • LC-MS/MS : Employ multiple reaction monitoring (MRM) for transitions m/z 395.5 → 177.1 (glycinate fragment) and 395.5 → 213.2 (hydroxyethyl-dodecyl fragment). Achieve a limit of detection (LOD) of 0.1 ng/mL .
  • Validation :
    • Assess matrix effects by spiking analyte-free biological samples with known concentrations. Recovery rates >85% confirm method robustness .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported cytotoxicity profiles?

Methodological Answer: Discrepancies may stem from cell line variability or assay conditions. Mitigate via:

  • Standardized Protocols :
    • Use MTT assays with identical exposure times (24–48 hours) and serum-free media to minimize interference .
  • Control for Purity :
    • Verify compound purity via HPLC before testing. Impurities like unreacted 1-oxododecyl chloride can skew IC₅₀ values .
  • Mechanistic Studies :
    • Perform flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake). The compound primarily induces caspase-3-mediated apoptosis in epithelial cells but necrosis in fibroblasts due to metabolic differences .

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